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Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized

by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory

failure. For decades, the therapeutic landscape offered only modest benefits. However, the

recent approval of Tofersen (Qalsody®) for a genetic subset of ALS patients and a pipeline of

diverse investigational agents signal a new era in ALS drug development. This guide provides a

comparative analysis of Tofersen and other emerging therapies, focusing on their

mechanisms, clinical trial data, and experimental designs.

Tofersen (Qalsody®): A Targeted Genetic Approach
Tofersen is an antisense oligonucleotide (ASO) specifically designed for patients with ALS

caused by mutations in the superoxide dismutase 1 (SOD1) gene, which accounts for

approximately 2% of all ALS cases.[1] Its approval represents a landmark achievement in

precision medicine for neurodegenerative diseases.

Mechanism of Action
Mutations in the SOD1 gene lead to the production of a misfolded, toxic SOD1 protein.[2]

Tofersen is engineered to bind to the SOD1 messenger RNA (mRNA), creating an RNA-DNA
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hybrid. This hybrid is recognized and degraded by the cellular enzyme RNase H, which

effectively prevents the translation of the mRNA into the toxic SOD1 protein.[2][3][4] This

targeted reduction in the root cause of cellular toxicity aims to slow the degeneration of motor

neurons.[2]

Figure 1: Tofersen's Mechanism of Action.
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Caption: Tofersen binds to SOD1 mRNA, leading to its degradation and preventing toxic

protein synthesis.

Clinical Trial Data & Efficacy
Tofersen's clinical development was primarily supported by the Phase 3 VALOR study and its

ongoing open-label extension (OLE). While the 28-week randomized phase of VALOR did not

meet its primary clinical endpoint—a statistically significant change in the Revised Amyotrophic

Lateral Sclerosis Functional Rating Scale (ALSFRS-R)—the study revealed strong biomarker

evidence of target engagement.

Longer-term data from the OLE, comparing participants who started Tofersen early versus

those who started six months later, showed that earlier initiation slowed the decline in clinical

function, respiratory function, and muscle strength.

The FDA granted accelerated approval based on Tofersen's effect on a surrogate biomarker:

neurofilament light chain (NfL).[5] Reductions in plasma NfL, a marker of neuronal injury, were

considered reasonably likely to predict a clinical benefit.[5]
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Endpoint
Result (at 12 months, Early
vs. Delayed Start)

Citation

ALSFRS-R
3.5-point slower decline in

early-start group

Slow Vital Capacity (SVC)
9.2 percentage-point slower

decline in early-start group

Muscle Strength (HHD

Megascore)

0.28-point slower decline in

early-start group

CSF SOD1 Protein
33% reduction (early start) vs.

21% (delayed start)

Plasma Neurofilament Light

(NfL)

51% reduction (early start) vs.

41% (delayed start)

Experimental Protocol: The VALOR Study
The VALOR trial was a Phase 3, randomized, double-blind, placebo-controlled study designed

to evaluate the efficacy and safety of Tofersen in adults with SOD1-ALS.

Participants: 108 participants with a confirmed SOD1 mutation and evidence of disease

progression.

Randomization: Participants were randomized 2:1 to receive either Tofersen (100 mg) or a

placebo.

Administration: The drug was administered intrathecally (via lumbar puncture). The dosing

schedule included three loading doses every 14 days, followed by five maintenance doses

every 28 days.[6]

Primary Endpoint: The primary endpoint was the change from baseline to week 28 in the

ALSFRS-R total score in the "faster progressing" cohort.

Secondary & Exploratory Endpoints: Included changes in total CSF SOD1 protein

concentration, plasma NfL levels, respiratory function (SVC), and muscle strength measured

by handheld dynamometry (HHD).
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Extension Phase: Following the 28-week placebo-controlled period, participants could enroll

in an open-label extension (OLE) where all received Tofersen.[7]

Phase 1: Screening & Enrollment

Phase 2: Randomized Controlled Trial (28 Weeks)

Phase 3: Open-Label Extension (OLE)
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Long-Term Follow-up
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Caption: Workflow of the Tofersen VALOR clinical trial from screening to the open-label

extension.

Emerging ALS Treatments: A Diverse Pipeline
Beyond Tofersen's gene-silencing approach, the ALS pipeline features a variety of

mechanisms targeting different aspects of the disease's complex pathology.
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Caption: Overview of key pathological pathways in ALS and corresponding therapeutic targets.

Comparative Data on Emerging Treatments
The following table summarizes key data for several late-stage or noteworthy investigational

therapies for ALS.
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Drug Name
(Company)

Target /
Mechanism
of Action

Phase
Key
Efficacy
Results

Key Safety
Findings

Citation

Ulefnersen

(ION363)

(Ionis)

ASO

targeting

Fused in

Sarcoma

(FUS) mRNA

to reduce

toxic FUS

protein.[8][9]

3

In an early

case series,

slowed the

rate of

functional

decline

(ALSFRS-R)

and reduced

FUS protein

levels in post-

mortem

tissue.[8][10]

Generally

safe in the

small case

series; the

Phase 3

FUSION trial

is ongoing to

establish a

full profile.

[10][11]

[8][9][10][11]

Masitinib (AB

Science)

Oral tyrosine

kinase

inhibitor

targeting

mast cells

and microglia

to reduce

neuroinflamm

ation.[12]

3

Phase 2/3:

Slowed

ALSFRS-R

decline by

27% vs.

placebo at 48

weeks in

"normal

progressors."

A survival

benefit of 25

months was

seen in a

subgroup

analysis.[12]

[13]

Higher rates

of adverse

events (AEs)

vs. placebo,

including rash

and edema. A

temporary

clinical hold

was placed

due to

potential

ischemic

heart disease

risk.[12][14]

[12][13][14]

[15][16]

CNM-Au8

(Clene)

Oral

suspension of

gold

nanocrystals;

acts as a

3

(RESTORE-

ALS trial

planned)

HEALEY

Platform Trial

(OLE):

Showed a 57-

60% lower

Generally

well-tolerated

with no

significant

safety issues

[17][18][19]

[20][21]
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nanocatalyst

to improve

energy

production

and reduce

oxidative

stress.[17]

risk of death

vs. historical

placebo

controls and

reduced NfL

levels over

time.[18][19]

observed in

the RESCUE-

ALS or

HEALEY

trials.[17][19]

AMX0035

(Relyvrio)

(Amylyx)

Oral

combination

of sodium

phenylbutyrat

e and

taurursodiol;

targets

endoplasmic

reticulum

(ER) and

mitochondrial

stress.[22]

Marketed

(Withdrawn)

CENTAUR

(Phase 2):

Significantly

slowed

ALSFRS-R

decline.

PHOENIX

(Phase 3):

Failed to

meet primary

or secondary

endpoints.

[23][24]

Generally

safe; most

common AEs

were

gastrointestin

al. The drug

was

voluntarily

withdrawn

from the

market after

the negative

Phase 3

results.[22]

[24]

[22][23][24]

[25]

Stem Cell

Therapy

(CNS10-

NPC-GDNF)

(Cedars-

Sinai)

Genetically

engineered

stem cells

that produce

Glial Cell

Line-Derived

Neurotrophic

Factor

(GDNF) to

protect motor

neurons.[26]

1/2a

Phase 1 trial

demonstrated

the safety of

implantation

into the spinal

cord. Efficacy

is yet to be

determined in

larger trials.

[26]

The

procedure

was deemed

safe, passing

a critical

benchmark

for this novel

therapeutic

approach.[26]

[26]
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The approval of Tofersen has validated the therapeutic strategy of targeting genetic drivers of

ALS and has established biomarkers like NfL as crucial tools for accelerated drug

development. The broader pipeline reflects a multi-pronged attack on the disease, with agents

targeting neuroinflammation, oxidative stress, and protein aggregation.

While setbacks like the withdrawal of AMX0035 highlight the significant challenges in ALS

research, the diversity of approaches provides reason for optimism.[24][25] Future success will

likely depend on combining these targeted therapies, stratifying patient populations based on

genetic and biomarker profiles, and intervening earlier in the disease course. The ongoing

clinical trials for Ulefnersen, Masitinib, and CNM-Au8, among others, will be critical in shaping

the future therapeutic landscape for all individuals affected by ALS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. VALOR - TRICALS [tricals.org]

2. What is the mechanism of Tofersen? [synapse.patsnap.com]

3. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral
sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

4. What is the mechanism of action of Tofersen? [synapse.patsnap.com]

5. Mechanism of Action | QALSODY® (tofersen) [qalsodyhcp.com]

6. als.org [als.org]

7. VALOR hints at potential benefit of tofersen for SOD1 amyotrophic lateral sclerosis |
Institut SERVIER [institut-servier.com]

8. als-mnd.org [als-mnd.org]

9. mndassociation.org [mndassociation.org]

10. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series -
Oligonucleotide Therapeutics Society [oligotherapeutics.org]

11. m.youtube.com [m.youtube.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15588228?utm_src=pdf-body
https://www.neurologylive.com/view/amylyx-pharmaceuticals-discontinues-amx0035-after-failing-primary-end-point-phase-3-phoenix-trial
https://lesturnerals.org/relyvrio-amx0035-phase-3-clinical-trial-results-announced/
https://www.benchchem.com/product/b15588228?utm_src=pdf-custom-synthesis
https://www.tricals.org/trials/valor
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofersen
https://pmc.ncbi.nlm.nih.gov/articles/PMC11235929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11235929/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-tofersen
https://www.qalsodyhcp.com/en-us/home/qalsody-mechanism-of-action.html
https://www.als.org/blog/faq-biogen-now-enrolling-phase-3-valor-clinical-trial-test-safety-and-efficacy-tofersen
https://institut-servier.com/en/valor-hints-at-potential-benefit-of-tofersen-for-sod1-amyotrophic-lateral-sclerosis/
https://institut-servier.com/en/valor-hints-at-potential-benefit-of-tofersen-for-sod1-amyotrophic-lateral-sclerosis/
https://www.als-mnd.org/support-for-pals-cals/drugs-in-development/ulefnersen/
https://www.mndassociation.org/research/clinical-trials/treatment-trials/ion363
https://oligotherapeutics.org/targeting-als-fus-early-insights-from-the-jacifusen-ion363-case-series/
https://oligotherapeutics.org/targeting-als-fus-early-insights-from-the-jacifusen-ion363-case-series/
https://m.youtube.com/watch?v=8YHAIVwNyLc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. als-mnd.org [als-mnd.org]

13. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

14. tandfonline.com [tandfonline.com]

15. als.org [als.org]

16. neurology.org [neurology.org]

17. Results from RESCUE-ALS Study Demonstrate Safety and Efficacy of CNM-Au8 for
Treatment of ALS - - Practical Neurology [practicalneurology.com]

18. alsnewstoday.com [alsnewstoday.com]

19. neurologylive.com [neurologylive.com]

20. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

21. Clene, Inc. Announces Significant Survival Benefit of CNM-Au8® for ALS Patients in New
Post Hoc Analysis | Nasdaq [nasdaq.com]

22. alzforum.org [alzforum.org]

23. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX
Trial of AMX0035 in ALS | Amylyx [amylyx.com]

24. neurologylive.com [neurologylive.com]

25. lesturnerals.org [lesturnerals.org]

26. Regenerative Medicine: A New Path for ALS Treatment | Cedars-Sinai [cedars-sinai.org]

To cite this document: BenchChem. [A comparative review of Tofersen and other emerging
ALS treatments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588228#a-comparative-review-of-tofersen-and-
other-emerging-als-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.als-mnd.org/support-for-pals-cals/drugs-in-development/ab-science-masitinib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8388186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8388186/
https://www.tandfonline.com/doi/full/10.1080/21678421.2019.1632346
https://www.als.org/blog/positive-results-phase-23-masitinib-clinical-trial-announced
https://www.neurology.org/doi/10.1212/WNL.0000000000203460
https://practicalneurology.com/news/results-from-rescue-als-study-demonstrate-safety-and-efficacy-of-cnm-au8-for-treatment-of-als/2470296/
https://practicalneurology.com/news/results-from-rescue-als-study-demonstrate-safety-and-efficacy-of-cnm-au8-for-treatment-of-als/2470296/
https://alsnewstoday.com/news/cnm-au8-shows-survival-benefit-after-3-5-years-analysis/
https://www.neurologylive.com/view/new-healey-als-trial-results-show-cnm-au8-effect-survival-neurofilament-light
https://www.clinicaltrialvanguard.com/news/clene-cnm-au8-shows-als-survival-benefit/
https://www.nasdaq.com/articles/clene-inc-announces-significant-survival-benefit-cnm-au8r-als-patients-new-post-hoc
https://www.nasdaq.com/articles/clene-inc-announces-significant-survival-benefit-cnm-au8r-als-patients-new-post-hoc
https://www.alzforum.org/therapeutics/relyvrio
https://www.amylyx.com/news/amylyx-pharmaceuticals-announces-topline-results-from-global-phase-3-phoenix-trial-of-amx0035-in-als
https://www.amylyx.com/news/amylyx-pharmaceuticals-announces-topline-results-from-global-phase-3-phoenix-trial-of-amx0035-in-als
https://www.neurologylive.com/view/amylyx-pharmaceuticals-discontinues-amx0035-after-failing-primary-end-point-phase-3-phoenix-trial
https://lesturnerals.org/relyvrio-amx0035-phase-3-clinical-trial-results-announced/
https://www.cedars-sinai.org/stories-and-insights/innovation-and-research/a-new-path-for-als-treatment
https://www.benchchem.com/product/b15588228#a-comparative-review-of-tofersen-and-other-emerging-als-treatments
https://www.benchchem.com/product/b15588228#a-comparative-review-of-tofersen-and-other-emerging-als-treatments
https://www.benchchem.com/product/b15588228#a-comparative-review-of-tofersen-and-other-emerging-als-treatments
https://www.benchchem.com/product/b15588228#a-comparative-review-of-tofersen-and-other-emerging-als-treatments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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